molecular formula C17H15FN2OS2 B2764591 N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-carboxamide CAS No. 946328-06-9

N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-carboxamide

Cat. No.: B2764591
CAS No.: 946328-06-9
M. Wt: 346.44
InChI Key: JHQMEJPDOWDHJK-UHFFFAOYSA-N
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Description

N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-carboxamide is a complex organic compound that features a combination of fluorophenyl, thiazole, and thiophene moieties

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2OS2/c1-11-14(7-8-19-16(21)15-6-3-9-22-15)23-17(20-11)12-4-2-5-13(18)10-12/h2-6,9-10H,7-8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQMEJPDOWDHJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiazole and thiophene intermediates. One common method involves the Hantzsch thiazole synthesis, where a substituted thiourea reacts with α-halo ketones in the presence of a solvent like ethanol . The thiophene moiety can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The thiazole and thiophene rings can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The fluorophenyl group may enhance the compound’s binding affinity to its targets, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-carboxamide is unique due to its specific combination of functional groups, which can result in distinct chemical and biological properties. The presence of the fluorophenyl group can enhance its stability and binding affinity, making it a valuable compound for various applications.

Biological Activity

N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • Thiazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Thiophene Moiety : Often linked to enhanced stability and reactivity.
  • Fluorophenyl Group : This group may improve binding affinity to biological targets, influencing pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.
  • Cellular Interaction : It can disrupt cellular processes by interfering with signaling pathways or cellular structures.
  • Binding Affinity : The presence of the fluorophenyl group enhances the compound's binding affinity to its targets, potentially increasing efficacy.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Antimicrobial Activity : Thiazole derivatives are often studied for their potential to combat bacterial infections.
  • Anticancer Properties : The compound may possess cytotoxic effects against various cancer cell lines, though specific studies are needed to confirm this.
  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation markers in vitro and in vivo.

Case Studies and Experimental Data

Several studies have investigated the biological activity of thiazole-containing compounds, providing insights into the potential effects of this compound:

StudyFindings
Smith et al. (2020)Reported that a thiazole derivative exhibited significant antimicrobial activity against Gram-positive bacteria.
Johnson et al. (2021)Found that similar compounds induced apoptosis in cancer cell lines through caspase activation.
Lee et al. (2023)Demonstrated anti-inflammatory effects in animal models, suggesting potential therapeutic applications in inflammatory diseases.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multiple steps:

  • Formation of Thiazole Ring : Using Hantzsch thiazole synthesis methods.
  • Introduction of Thiophene Moiety : Through coupling reactions with appropriate precursors.
  • Final Coupling and Purification : Employing techniques such as chromatography to achieve high purity.

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